ethyl 2-({2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC9460141
Molecular Formula: C17H24N4O3S2
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24N4O3S2 |
|---|---|
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | ethyl 4-methyl-2-[[2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C17H24N4O3S2/c1-6-24-15(23)14-11(5)19-17(26-14)21-13(22)8-25-16-18-10(4)12(20-16)7-9(2)3/h9H,6-8H2,1-5H3,(H,18,20)(H,19,21,22) |
| Standard InChI Key | WJBQHFYNQPZZMQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=C(N2)C)CC(C)C)C |
| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=C(N2)C)CC(C)C)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Composition and Functional Groups
The compound’s IUPAC name, ethyl 4-methyl-2-[[2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate, reflects its intricate architecture. Key structural components include:
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A thiazole ring substituted with a methyl group at position 4 and an ester group at position 5.
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An imidazole ring bearing a methyl group at position 4 and an isobutyl chain at position 5, connected via a sulfanyl-acetyl bridge to the thiazole’s amino group.
The ester moiety (ethoxycarbonyl) enhances lipid solubility, while the sulfanyl bridge (-S-) contributes to redox activity and metal coordination.
Table 1: Comparative Molecular Properties of Related Thiazole-Imidazole Hybrids
Synthesis Pathways and Reaction Mechanisms
Stepwise Assembly of the Hybrid Structure
Synthesis typically proceeds through three stages :
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Imidazole Ring Formation: Condensation of 4-methylpentane-1,3-dione with thiourea under acidic conditions yields the 5-isobutyl-4-methylimidazole-2-thiol intermediate.
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Thiazole Ring Construction: Cyclization of ethyl 2-amino-4-methylthiazole-5-carboxylate with chloroacetyl chloride, followed by amination.
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Coupling Reaction: The sulfanyl-acetyl bridge is formed via nucleophilic substitution between the imidazole-2-thiol and α-chloroacetamide derivatives.
Critical reaction conditions include anhydrous solvents (e.g., DMF), catalysts like triethylamine, and temperatures maintained at 60–80°C to optimize yields.
Biological Activity and Mechanism of Action
Antimicrobial Potency
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus MIC: 8 µg/mL) and fungi (Candida albicans MIC: 16 µg/mL). The mechanism involves:
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Cell membrane disruption via sulfanyl-mediated thiol oxidation.
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Inhibition of ergosterol biosynthesis in fungi through imidazole coordination to cytochrome P450 enzymes .
Anti-Inflammatory Effects
In murine models, the compound reduced TNF-α production by 62% at 50 mg/kg doses. The thiazole ring modulates NF-κB signaling, while the ester group enhances bioavailability in inflamed tissues.
Comparative Analysis with Structural Analogues
Impact of Substituents on Bioactivity
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Benzamido Derivatives : The bulky benzamido group in CID 2915100 reduces membrane permeability, lowering antimicrobial efficacy compared to the target compound.
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Pyrimidinone Hybrids : Replacement of the imidazole with a pyrimidinone ring abolishes anti-inflammatory effects but enhances kinase inhibition.
Table 2: Biological Activity Comparison
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